
Oxan-3-yl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxan-3-yl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to an oxan-3-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxan-3-yl trifluoroacetate typically involves the reaction of oxan-3-ol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Oxan-3-ol+Trifluoroacetic anhydride→Oxan-3-yl trifluoroacetate+Acetic acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxan-3-yl trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form oxan-3-ol and trifluoroacetic acid.
Substitution: The trifluoroacetate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: Under reducing conditions, the trifluoroacetate group can be converted to a trifluoromethyl group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Oxan-3-ol and trifluoroacetic acid.
Substitution: Various oxan-3-yl derivatives depending on the nucleophile used.
Reduction: Oxan-3-yl trifluoromethyl compounds.
Applications De Recherche Scientifique
Oxan-3-yl trifluoroacetate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which oxan-3-yl trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate group with various molecular targets. The trifluoroacetate group is highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, this compound may interact with enzymes and proteins, potentially inhibiting their activity by modifying key functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic acid: A simple trifluoroacetate compound used in various chemical reactions.
Trifluoroacetyl chloride: Another trifluoroacetate derivative used in organic synthesis.
Trifluoroacetic anhydride: Used as a reagent for introducing trifluoroacetate groups.
Uniqueness
Oxan-3-yl trifluoroacetate is unique due to the presence of the oxan-3-yl moiety, which imparts distinct chemical properties compared to other trifluoroacetate compounds. This uniqueness makes it valuable for specific applications where the combination of the oxan-3-yl and trifluoroacetate groups is advantageous.
Propriétés
Numéro CAS |
88410-38-2 |
|---|---|
Formule moléculaire |
C7H9F3O3 |
Poids moléculaire |
198.14 g/mol |
Nom IUPAC |
oxan-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)6(11)13-5-2-1-3-12-4-5/h5H,1-4H2 |
Clé InChI |
PKYHVPUMLIGKMI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


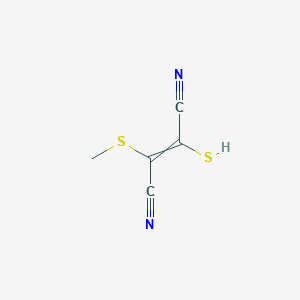
![N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14381859.png)
![1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14381863.png)
![Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate](/img/structure/B14381871.png)
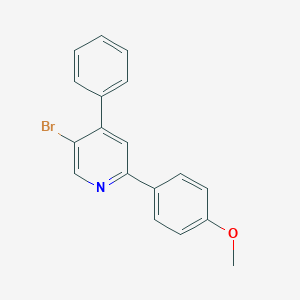

phosphanium bromide](/img/structure/B14381899.png)

![2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14381907.png)
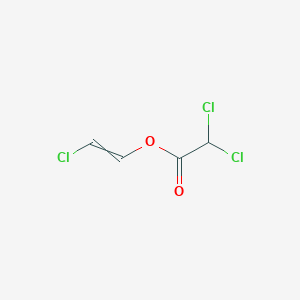
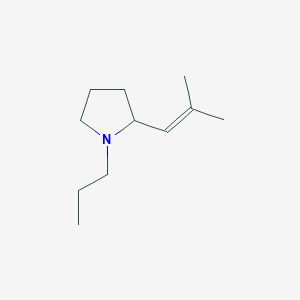

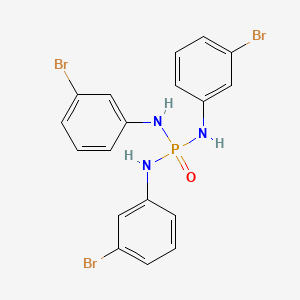
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
